molecular formula C7H7ClN2S B6280218 thieno[3,2-b]pyridin-7-amine hydrochloride CAS No. 2243515-74-2

thieno[3,2-b]pyridin-7-amine hydrochloride

Cat. No.: B6280218
CAS No.: 2243515-74-2
M. Wt: 186.66 g/mol
InChI Key: BYIUVHFKXPFNJO-UHFFFAOYSA-N
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Description

Thieno[3,2-b]pyridin-7-amine hydrochloride is a heterocyclic compound with significant potential in various scientific fields. It is characterized by a fused ring system consisting of a thiophene ring and a pyridine ring. This compound is often used in research due to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thieno[3,2-b]pyridin-7-amine hydrochloride typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate thiophene and pyridine derivatives under specific conditions. For instance, the reaction between 4-(chloromethyl)-5-hydroxycoumarins and 2-thioxopyridine-3-carbonitriles in the presence of a base can lead to the formation of thieno[3,2-b]pyridin-7-amine derivatives .

Industrial Production Methods

Industrial production methods for this compound are less documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Thieno[3,2-b]pyridin-7-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Thieno[3,2-b]pyridin-7-amine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of thieno[3,2-b]pyridin-7-amine hydrochloride involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the observed biological effects. For instance, it may inhibit certain enzymes or receptors, thereby affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Thieno[3,2-b]pyridin-7-amine hydrochloride is unique due to its specific ring structure and the position of the nitrogen atom, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

2243515-74-2

Molecular Formula

C7H7ClN2S

Molecular Weight

186.66 g/mol

IUPAC Name

thieno[3,2-b]pyridin-7-amine;hydrochloride

InChI

InChI=1S/C7H6N2S.ClH/c8-5-1-3-9-6-2-4-10-7(5)6;/h1-4H,(H2,8,9);1H

InChI Key

BYIUVHFKXPFNJO-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C2C=CSC2=C1N.Cl

Purity

95

Origin of Product

United States

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